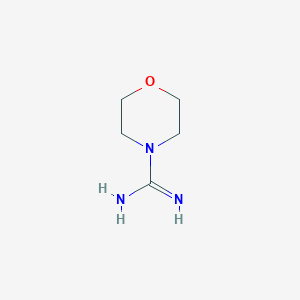

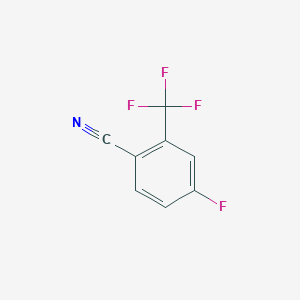

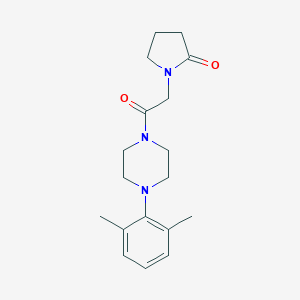

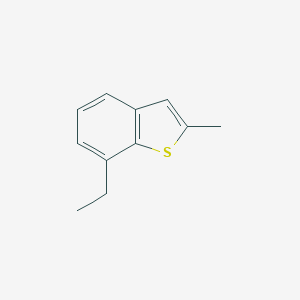

![molecular formula C16H21N3O2 B106736 N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide CAS No. 87864-08-2](/img/structure/B106736.png)

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

Übersicht

Beschreibung

Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, is structurally related to various quinoline derivatives that have been synthesized and evaluated for their pharmacological properties. These compounds often exhibit a range of activities, including antiallergy, antibacterial, antiviral, and anti-proliferative effects .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, followed by conversion to isatoic anhydrides and reaction with the sodium enolate of ethyl acetoacetate . These methods could potentially be adapted for the synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a carboxamide unit connected to the quinoline core, as seen in N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, is associated with various biological activities . The regioselectivity of reactions on the quinoline nucleus, such as N-alkylation, can be influenced by the electronic and steric properties of the substituents, which can be studied using computational methods like Density Functional Theory (DFT) .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions that are essential for their biological function and for the synthesis of more complex molecules. The regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is an example of a reaction that can be analyzed to understand the chemical behavior of similar compounds . The synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives also involves a sequence of reactions, including the reaction of aminohydroxamates with methyl trimethoxyacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy and ethoxy groups can affect the oral absorption of these compounds . The polarity and bulkiness of substituents also play a role in the cytotoxic activity of quinoline derivatives, as demonstrated in the structure-activity relationship studies of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides .

Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging and Treatment Monitoring in Melanoma

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide, labeled as 18F-P3BZA, has demonstrated high binding selectivity and affinity in melanoma. A study explored the biodistribution and clinical radiation dosimetry of 18F-P3BZA in healthy volunteers and conducted preliminary clinical applications for PET/CT imaging in melanoma patients. The findings suggested that 18F-P3BZA is safe and compatible for clinical use. Moreover, the first-in-human clinical application to melanoma showed promising results, delineating tumors in patients and demonstrating the potential of 18F-P3BZA for diagnostic PET imaging of melanoma (Ma et al., 2018).

Mast Cell-Mediated Allergic Inflammation

A synthetic analogue of gallic acid, 3,4,5-trihydroxy-N-(8-hydroxyquinolin-2-yl)benzamide (SG-HQ2), was investigated for its effects on mast cell-mediated allergic inflammation. The study revealed that SG-HQ2 attenuated histamine release and reduced the expression of pro-inflammatory cytokines in activated mast cells. It showed potential as a therapeutic candidate for mast cell-mediated allergic inflammatory diseases through suppression of histamine release and pro-inflammatory cytokines (Je et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFVIAUORAJGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide | |

CAS RN |

87864-08-2 | |

| Record name | Desbutyl dibucaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESBUTYL DIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC2FPN6SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

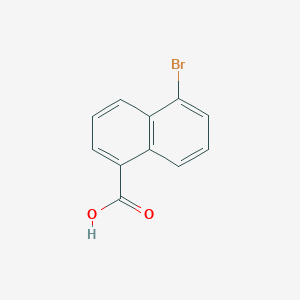

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)